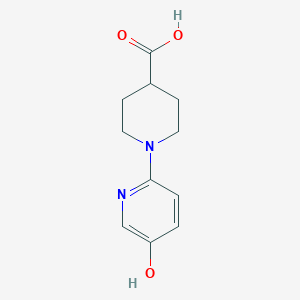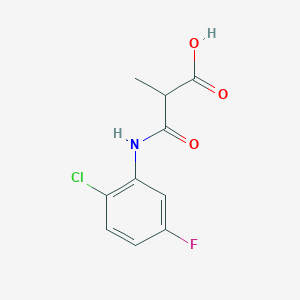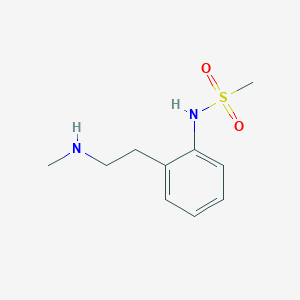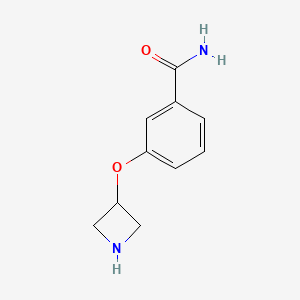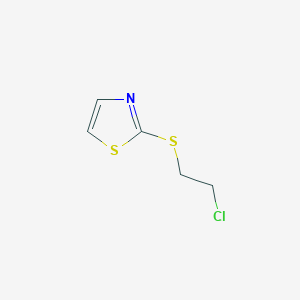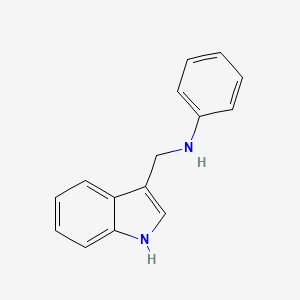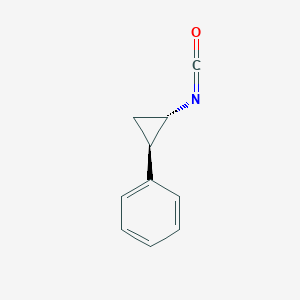
trans-2-Phenylcyclopropyl isocyanate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-2-Phenylcyclopropyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a cyclopropyl ring, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-Phenylcyclopropyl isocyanate typically involves the reaction of cyclopropylamine with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isocyanate compound. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
trans-2-Phenylcyclopropyl isocyanate undergoes various chemical reactions, including:
Oxidation: The isocyanate group can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isocyanate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include urea derivatives, amines, and substituted cyclopropyl compounds
Wissenschaftliche Forschungsanwendungen
trans-2-Phenylcyclopropyl isocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of trans-2-Phenylcyclopropyl isocyanate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of inhibitors and other bioactive compounds. The cyclopropyl ring imparts rigidity to the molecule, influencing its binding interactions and overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
trans-2-Phenylcyclopropyl isocyanate: Unique due to the presence of both isocyanate and cyclopropyl groups.
[(1R,2S)-2-Isocyanatocyclopropyl]cyclohexane: Similar structure but with a cyclohexane ring instead of benzene.
[(1R,2S)-2-Isocyanatocyclopropyl]methane: Contains a methane group instead of benzene.
Uniqueness
This compound is unique due to its combination of an isocyanate group and a cyclopropyl ring attached to a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C10H9NO |
|---|---|
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
[(1R,2S)-2-isocyanatocyclopropyl]benzene |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m1/s1 |
InChI-Schlüssel |
DYUXVJAFBUZREW-ZJUUUORDSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]1N=C=O)C2=CC=CC=C2 |
Kanonische SMILES |
C1C(C1N=C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Carbamic acid,[3-[(4-chloro-2,3-dihydro-7-iodo-1-oxo-1h-isoindol-5-yl)oxy]propyl]-,1,1-dimethylethyl ester](/img/structure/B8538008.png)
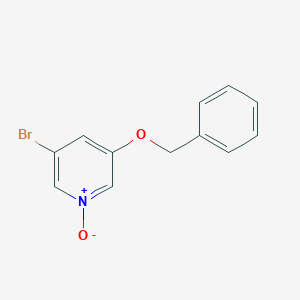
![tert-butyl 2-pyridin-4-yl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8538028.png)
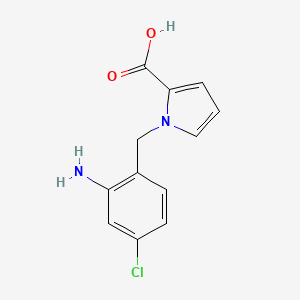
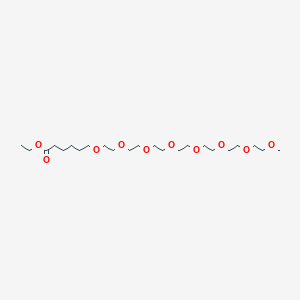
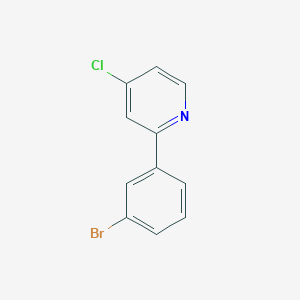
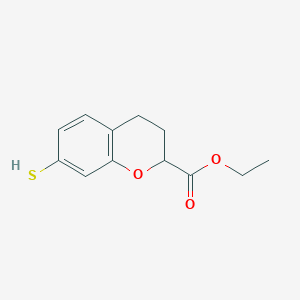
![(4-[1,3]Dioxolan-2-yl-3-fluoro-phenyl)-methanol](/img/structure/B8538050.png)
